molecular formula C20H15F3N2O2S2 B11465166 3-methyl-6-oxo-4-(thiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

3-methyl-6-oxo-4-(thiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11465166
M. Wt: 436.5 g/mol
InChI Key: LXFJGNSIUJJBCF-UHFFFAOYSA-N
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Description

3-methyl-6-oxo-4-(thiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoromethyl group, and a tetrahydrothieno[2,3-b]pyridine core

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-oxo-4-(thiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of functionalized thiophene derivatives .

Scientific Research Applications

3-methyl-6-oxo-4-(thiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-oxo-4-(thiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and thiophene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3-(2-thienyl)propionic acid methyl ester
  • 3-oxo-3-(2-thienyl)propanenitrile
  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate

Uniqueness

3-methyl-6-oxo-4-(thiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of a trifluoromethyl group, thiophene ring, and tetrahydrothieno[2,3-b]pyridine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H15F3N2O2S2

Molecular Weight

436.5 g/mol

IUPAC Name

3-methyl-6-oxo-4-thiophen-3-yl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H15F3N2O2S2/c1-10-16-14(11-5-6-28-9-11)8-15(26)25-19(16)29-17(10)18(27)24-13-4-2-3-12(7-13)20(21,22)23/h2-7,9,14H,8H2,1H3,(H,24,27)(H,25,26)

InChI Key

LXFJGNSIUJJBCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CSC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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